molecular formula C14H15N3O2S B5756463 N-(4-acetamidophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-(4-acetamidophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B5756463
M. Wt: 289.35 g/mol
InChI Key: CBLPFZFYZDXMTK-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Mechanism of Action

Target of Action

The primary target of N-(4-acetamidophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide, also known as N-[4-(acetylamino)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide, is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever .

Mode of Action

This compound acts as a potent and selective reversible inhibitor of COX-2 . It binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

The action of this compound affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes. These molecules are involved in various physiological processes such as inflammation, pain sensation, and regulation of body temperature .

Pharmacokinetics

Similar compounds like acetaminophen are known to be well absorbed in the gastrointestinal tract and undergo extensive first-pass metabolism in the liver The compound’s bioavailability would be influenced by factors such as its absorption, distribution, metabolism, and excretion (ADME)

Result of Action

The inhibition of COX-2 and subsequent reduction in prostaglandin production result in anti-inflammatory, analgesic, and antipyretic effects . This means the compound can potentially reduce inflammation, relieve pain, and lower fever .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution . Additionally, factors such as temperature and the presence of other substances (e.g., food, other drugs) can impact the compound’s stability and its interaction with its target

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Acetylation of 4-aminophenol: 4-aminophenol is acetylated using acetic anhydride to form 4-acetamidophenol.

    Coupling Reaction: The 4-acetamidophenol is then coupled with the thiazole derivative using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of supported metal catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum trioxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-(4-acetamidophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.

    Pharmaceuticals: The compound is explored for its potential use in drug formulations and as a lead compound for the development of new therapeutic agents.

    Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Acetaminophen (Paracetamol): A widely used analgesic and antipyretic.

    Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) and sulfathiazole (an antibiotic).

Uniqueness

N-(4-acetamidophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is unique due to its specific structural features, which combine the properties of both acetaminophen and thiazole derivatives. This combination may result in enhanced biological activity and potential therapeutic applications.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-8-13(20-10(3)15-8)14(19)17-12-6-4-11(5-7-12)16-9(2)18/h4-7H,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLPFZFYZDXMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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